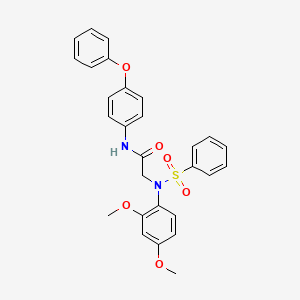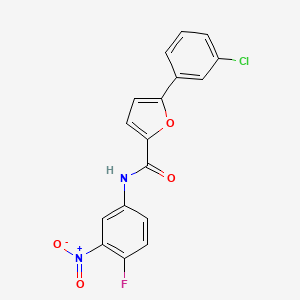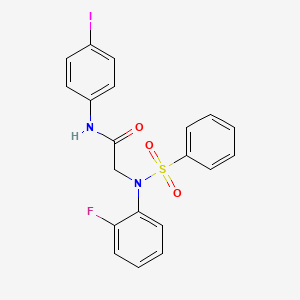![molecular formula C15H13ClINOS B3707864 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B3707864.png)
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide
Vue d'ensemble
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide is an organic compound that features both chlorophenyl and iodophenyl groups
Méthodes De Préparation
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 4-iodoaniline.
Formation of Intermediate: The 3-chlorobenzyl chloride reacts with thiourea to form 3-chlorobenzyl isothiocyanate.
Coupling Reaction: The intermediate is then coupled with 4-iodoaniline under basic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Analyse Des Réactions Chimiques
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide can undergo various chemical reactions:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium iodide in acetone for halogen exchange.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide include:
2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide: Differing by the substitution of the iodophenyl group with a methyl group.
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-bromophenyl)acetamide: Differing by the substitution of the iodophenyl group with a bromophenyl group.
The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-12-3-1-2-11(8-12)9-20-10-15(19)18-14-6-4-13(17)5-7-14/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSKEWZEPNAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[(5-methyl-2-thienyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3707786.png)
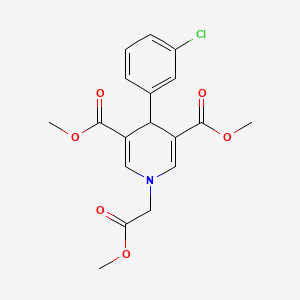
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3707795.png)
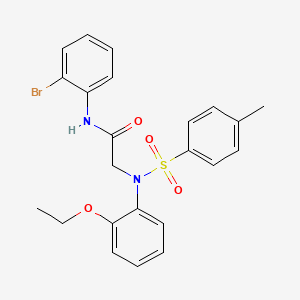
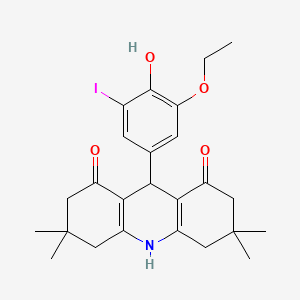
![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3707835.png)
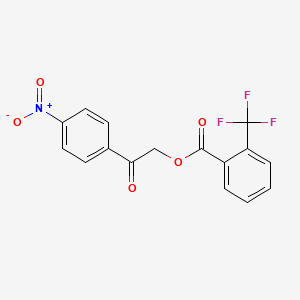
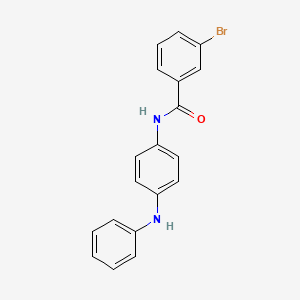
![ethyl 4-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3707860.png)
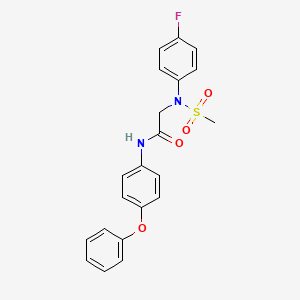
![Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B3707890.png)
